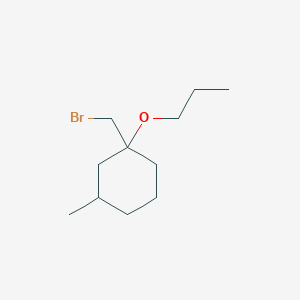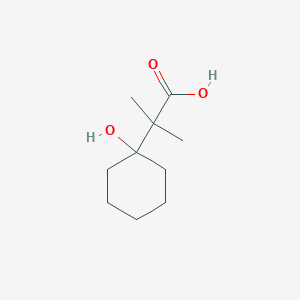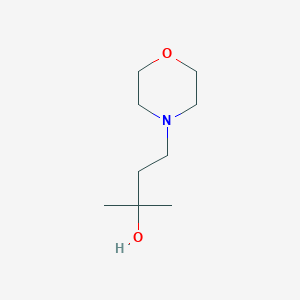
2-Methyl-4-morpholinobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-morpholinobutan-2-ol is an organic compound with the molecular formula C9H19NO2 It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-morpholinobutan-2-ol typically involves the reaction of morpholine with 2-methyl-2-butanol under specific conditions. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with morpholine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production often requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the yield and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-4-morpholinobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.
科学研究应用
2-Methyl-4-morpholinobutan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development or as a model compound in pharmacokinetic studies.
Industry: In industrial applications, it may be used as a solvent, a stabilizer, or an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-Methyl-4-morpholinobutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The morpholine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the context of its use.
相似化合物的比较
Similar Compounds
2-Methyl-4-morpholinobutan-2-amine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
2-Methyl-4-phenylbutan-2-ol: Another similar compound with a phenyl group instead of a morpholine ring.
4-Morpholinobutan-2-ol: Lacks the methyl group at the second position but retains the morpholine ring and hydroxyl group.
Uniqueness
2-Methyl-4-morpholinobutan-2-ol is unique due to the presence of both a morpholine ring and a hydroxyl group, which confer distinct chemical properties
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
2-methyl-4-morpholin-4-ylbutan-2-ol |
InChI |
InChI=1S/C9H19NO2/c1-9(2,11)3-4-10-5-7-12-8-6-10/h11H,3-8H2,1-2H3 |
InChI 键 |
OSHHCQBAFDJHIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1CCOCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


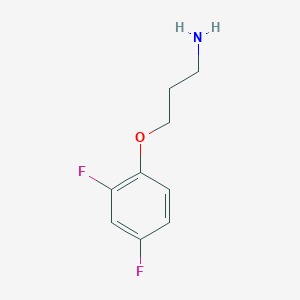
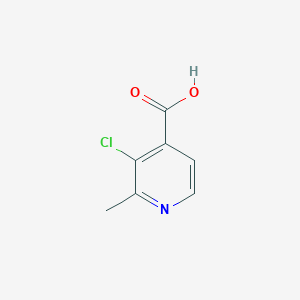
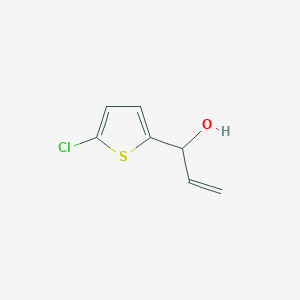
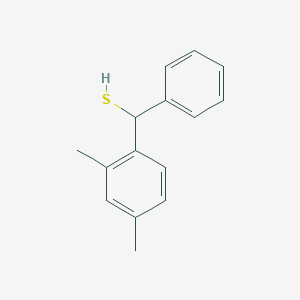
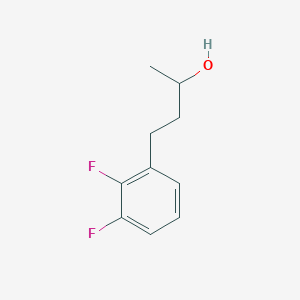
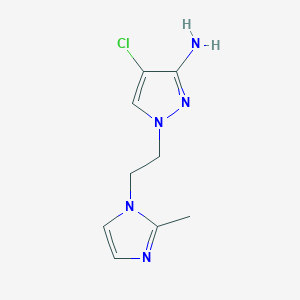
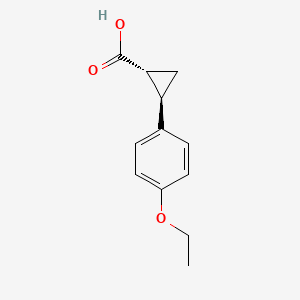
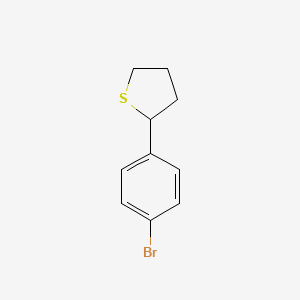
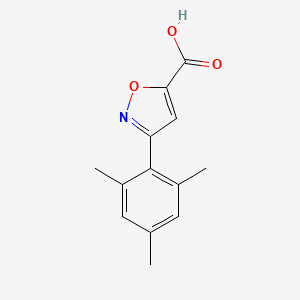
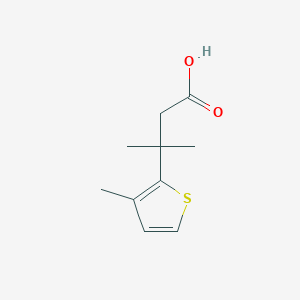
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
